molecular formula C6H12N2O2 B6251424 (1-nitrosopiperidin-2-yl)methanol CAS No. 64605-07-8

(1-nitrosopiperidin-2-yl)methanol

Cat. No.: B6251424
CAS No.: 64605-07-8
M. Wt: 144.17 g/mol
InChI Key: ADSDZFMVJUXKQY-UHFFFAOYSA-N
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Description

Overview of N-Nitrosopiperidines in Academic Contexts

N-nitrosopiperidines are a class of chemical compounds characterized by a piperidine (B6355638) ring with a nitroso group attached to the nitrogen atom. nih.gov They have been identified in various environmental sources, including certain foods, tobacco smoke, and some industrial settings. nih.gov In academic research, N-nitrosopiperidines are frequently studied for their carcinogenic properties. nih.gov It is understood that these compounds typically require metabolic activation to exert their carcinogenic effects. nih.gov This activation often involves enzymatic hydroxylation at the α-carbon position to the nitroso group, leading to the formation of reactive intermediates that can interact with cellular macromolecules like DNA. nih.gov

The parent compound, N-nitrosopiperidine, is a well-established carcinogen in animal models, inducing tumors in various organs. nih.gov This has led to extensive research into its metabolism and mechanisms of action, providing a foundational understanding of the toxicology of cyclic nitrosamines. nih.govnih.gov

Significance of (1-Nitrosopiperidin-2-yl)methanol as a Model Compound in Chemical Investigations

The primary significance of this compound in contemporary chemical investigations lies in its role as a pharmaceutical impurity reference standard. aquigenbio.comsynchemia.comveeprho.com In recent years, the discovery of nitrosamine (B1359907) impurities in various drug products has become a major concern for regulatory agencies and pharmaceutical manufacturers. cleanchemlab.com As a result, highly characterized reference standards are essential for the development and validation of sensitive analytical methods to detect and quantify these impurities at trace levels. aquigenbio.comveeprho.com

This compound serves as a model for a potential impurity that could arise from the nitrosation of piperidine-containing active pharmaceutical ingredients (APIs) or their precursors, especially those bearing a hydroxymethyl group. aquigenbio.com Its availability as a standard allows for:

Analytical Method Development: It is used to develop and validate analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), for the detection of nitrosamine impurities in pharmaceuticals. aquigenbio.com

Quality Control: Pharmaceutical companies employ this compound in their quality control (QC) processes to monitor for the presence of nitrosamine impurities during the manufacturing and storage of drug substances and products. aquigenbio.comsynchemia.com

Regulatory Compliance: Its use helps ensure compliance with stringent regulatory guidelines set by bodies like the FDA and EMA concerning the control of potentially genotoxic impurities in medicines. aquigenbio.comveeprho.com

While not extensively studied as a model compound for fundamental chemical kinetics or reaction mechanism studies in the published academic literature, its structural relationship to N-nitrosopiperidine and its hydroxylated metabolites makes it an important molecule for understanding the potential metabolic fate of more complex piperidine-containing drugs.

Scope of Current Academic Research on the Compound

The current body of academic research focusing specifically on this compound is limited. The majority of available information comes from the catalogs and technical data sheets of chemical suppliers that synthesize this compound as a reference material. aquigenbio.comsynchemia.comsynzeal.com These sources confirm its identity and primary application in analytical and pharmaceutical quality control.

Future research could potentially explore the following areas:

Detailed investigation into the metabolic pathways of this compound.

Comparative toxicological studies with its parent compound, N-nitrosopiperidine.

Elucidation of its formation pathways from piperidine-containing pharmaceuticals under various conditions.

Chemical Compound Data

Chemical NameSynonymsMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compoundN/AC₆H₁₂N₂O₂144.1764605-07-8
N-Nitrosopiperidine1-Nitrosopiperidine; NPIPC₅H₁₀N₂O114.15100-75-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-nitrosopiperidin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c9-5-6-3-1-2-4-8(6)7-10/h6,9H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSDZFMVJUXKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CO)N=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Studies of 1 Nitrosopiperidin 2 Yl Methanol

Reactivity of the N-Nitrosamine Functional Group

The N-nitrosamine group is the most prominent functional group in (1-nitrosopiperidin-2-yl)methanol and is central to its chemical reactivity. This group can undergo denitrosation to regenerate the parent amine or participate in reactions involving the adjacent alpha-carbon of the piperidine (B6355638) ring.

Denitrosation Pathways and Conditions

Denitrosation, the removal of the nitroso group, is a key reaction of N-nitrosamines. This process can be initiated under various conditions, including acidic environments and through photolysis.

Protolytic denitrosation can be accelerated by the presence of nucleophiles such as bromide, thiocyanate, and thiourea. nih.gov The general mechanism involves the protonation of the nitrosamine (B1359907), making it susceptible to nucleophilic attack, which ultimately leads to the cleavage of the N-N bond and the release of the secondary amine. nih.gov

Photochemical denitrosation is another significant pathway. N-nitrosamines are known to be sensitive to light, particularly UV light. nih.gov Photolysis can lead to the cleavage of the N-N bond, generating a secondary amino radical and nitric oxide. The quantum yield of this decomposition can be influenced by the pH of the solution, with a notable decrease in efficiency in more alkaline conditions. nih.govacs.org For instance, the photolysis of N-nitrosamines is generally faster in acidic solutions compared to neutral or basic ones. nih.gov A patent for a solvent treatment process describes the use of UV irradiation in the range of 190-450 nm to degrade nitrosamine by-products, highlighting the industrial relevance of this degradation pathway. justia.comgoogle.com

Reactions Involving the Alpha-Carbon of the Piperidine Ring

The hydrogen atoms on the carbon atom adjacent (alpha) to the N-nitrosamine group exhibit enhanced acidity. This allows for the formation of a carbanion at this position, which can then react with various electrophiles. This reactivity has been extensively studied in related N-nitrosopiperidine systems.

The formation of α-lithiated nitrosamines through the use of strong bases like lithium diisopropylamide (LDA) creates a potent nucleophile. nih.gov This intermediate can then react with a range of electrophiles, including alkyl halides, aldehydes, ketones, and carboxylic acid derivatives, leading to substitution at the alpha-carbon. nih.gov

A detailed study on the stereoselectivity of reactions of the anion of N-nitroso-4-phenylpiperidine provides valuable insights. The anion, generated with LDA in THF at low temperatures, was found to react with electrophiles such as methyl iodide, carbon dioxide, and benzophenone (B1666685) to yield exclusively the axial substitution product. cdnsciencepub.com This high degree of stereoselectivity suggests that the incoming electrophile approaches from the less sterically hindered axial face of the piperidine ring in its chair conformation. cdnsciencepub.com

ElectrophileProduct of Reaction with N-nitroso-4-phenylpiperidine anionYield (%)Stereochemistry of Substitution
Methyl IodideN-nitroso-2-methyl-4-phenylpiperidine79Axial
Carbon DioxideN-nitroso-4-phenylpiperidine-2-carboxylic acid76Axial
BenzophenoneN-nitroso-2-(hydroxydiphenylmethyl)-4-phenylpiperidine72Axial

Table based on data from a study on N-nitroso-4-phenylpiperidine. cdnsciencepub.com

Transformations of the Methanol (B129727) Moiety

The hydroxymethyl group at the 2-position of the piperidine ring offers another site for chemical modification, primarily through oxidation and derivatization reactions.

Oxidation Reactions of the Hydroxymethyl Group

Derivatization via Esterification and Etherification

The hydroxyl group can be readily derivatized through esterification or etherification reactions. Esterification can be achieved by reacting this compound with an acyl chloride or a carboxylic acid anhydride (B1165640) in the presence of a base. Similarly, etherification can be carried out, for example, by using the Williamson ether synthesis. A study on a different piperidine-containing molecule demonstrated in vitro and in vivo trans-esterification catalyzed by carboxylesterases in the presence of ethanol, indicating the susceptibility of ester linkages on such rings to enzymatic and chemical transformations. aquigenbio.com

Stereoselective Chemical Transformations and Rearrangements

The chirality of this compound, with a stereocenter at the 2-position of the piperidine ring, makes stereoselective reactions particularly relevant. As discussed previously, reactions involving the α-carbanion of N-nitrosopiperidines can proceed with a high degree of stereoselectivity. cdnsciencepub.com

In the case of N-nitroso-4-phenylpiperidine, methylation of the anion gave exclusively the product with the methyl group in the axial position. cdnsciencepub.com A subsequent methylation of the mono-methylated product also resulted in the introduction of the second methyl group in an axial position, leading to a 2,6-diaxial dimethyl derivative. cdnsciencepub.com This demonstrates a strong preference for axial attack of the electrophile on the intermediate carbanion. This stereoelectronic control is a key feature of the reactivity of these cyclic nitrosamine anions. cdnsciencepub.com

Studies on the stereochemistry of N,N'-dinitrosopiperazine using 1H NMR have also shown the existence of stable cis and trans conformers, which can influence the stereochemical outcome of reactions. researchgate.netresearchgate.net While this is a different system, it highlights the importance of conformational analysis in understanding the reactivity of nitrosated piperidine rings.

Biochemical Transformations and Metabolic Fate Non Human Models

Enzymatic Biotransformation Pathways in Model Systems

The biotransformation of nitrosamines is predominantly an oxidative process mediated by enzymes located in the endoplasmic reticulum of cells, particularly in the liver.

The principal and initial rate-limiting step in the metabolic activation of cyclic nitrosamines like NPIP is enzymatic hydroxylation at the α-carbon atoms, those immediately adjacent to the nitroso group. acs.orgnih.govnih.gov This reaction is primarily catalyzed by the Cytochrome P450 (CYP) superfamily of mixed-function oxygenases. nih.govnih.gov For (1-nitrosopiperidin-2-yl)methanol, there are two α-carbons: the C-2 carbon, which is substituted with a methanol (B129727) group, and the unsubstituted C-6 carbon.

The α-hydroxylation of NPIP is a key activation pathway that can lead to carcinogenesis. acs.orgoup.com This process results in the formation of an unstable α-hydroxynitrosamine intermediate. acs.orgnih.gov This intermediate spontaneously decomposes to form electrophilic diazonium ions, which are reactive species capable of interacting with cellular macromolecules. nih.govnih.gov In the case of NPIP metabolism by rat liver microsomes, this decomposition leads to the formation of 5-hydroxypentanal. oup.comnih.gov

Studies on structurally similar compounds suggest that substituents on the α-carbon can affect the metabolic potential. Computational models have predicted that the presence of a hydroxyl group can influence the probability of α-hydroxylation. For instance, a compound referred to as nitrosopiperidinol (B1214828) showed a higher computed α-hydroxylation potential (0.61) compared to the unsubstituted NPIP (0.56). nih.govacs.org This suggests that the hydroxymethyl group on this compound may enhance its susceptibility to metabolic activation via α-hydroxylation.

Various P450 isoforms are involved in nitrosamine (B1359907) metabolism, with notable tissue specificity. In rats, P450 2A3 has been identified as a good catalyst for NPIP α-hydroxylation in the esophagus. acs.orgnih.gov The P450 2A family, including P450 2A3, 2A4, 2A5, 2A6, and 2A13, has been shown to be more effective at catalyzing the α-hydroxylation of NPIP compared to the five-membered ring analogue, N-nitrosopyrrolidine (NPYR). acs.orgnih.gov P450 2E1 is another isoform implicated in the activation of several nitrosamines. acs.org

Current research on the metabolism of NPIP and its derivatives has overwhelmingly focused on the role of the Cytochrome P450 system due to its critical function in the α-hydroxylation activation pathway. While other enzyme systems, such as alcohol and aldehyde dehydrogenases, would logically be involved in the further processing of metabolites like 5-hydroxypentanal, the initial and most studied biotransformation is CYP-dependent. Information regarding the direct involvement of other primary enzyme systems in the initial metabolism of the this compound ring structure is not extensively documented in the available literature.

In Vitro Metabolic Studies Using Cellular and Subcellular Systems

In vitro systems are essential tools for investigating the metabolic pathways of xenobiotics, providing a controlled environment to identify metabolites and characterize enzyme kinetics without the complexities of a whole-animal model.

Liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes, are widely used to study drug and xenobiotic metabolism. nih.govnih.govpsu.edu In vitro assays using liver microsomes from non-human models, such as rats, have been fundamental in elucidating the metabolism of NPIP. nih.govoup.comnih.gov

In these assays, the nitrosamine substrate is incubated with liver microsomes in the presence of an NADPH-generating system, which provides the necessary reducing equivalents for CYP450 function. psu.edu Following incubation, the reaction mixture is analyzed, typically using High-Performance Liquid Chromatography (HPLC), to separate and identify the resulting metabolites. acs.org For NPIP, studies with rat liver and esophageal microsomes have successfully identified the products of α-hydroxylation. nih.govoup.comoup.com The primary stable metabolite identified from NPIP α-hydroxylation is 5-hydroxypentanal, which exists in equilibrium with its cyclic hemiacetal, 2-hydroxytetrahydropyran (B1345630) (2-OH-THP). acs.orgoup.com

For this compound, a similar microsomal assay would be the standard approach. α-Hydroxylation at the C-6 position would be expected to yield a hydroxylated aldehyde, analogous to 5-hydroxypentanal. Oxidation of the C-2 hydroxymethyl group or hydroxylation at other positions (β, γ) on the ring are also possibilities that could be investigated using such systems.

Metabolites of N-Nitrosopiperidine Identified in In Vitro Microsomal Assays
Parent CompoundKey Metabolic PathwayPrimary Metabolite IdentifiedPrecursor IntermediateModel System
N-Nitrosopiperidine (NPIP)α-Hydroxylation5-hydroxypentanalα-hydroxyNPIPRat Liver Microsomes oup.comnih.gov
N-Nitrosopiperidine (NPIP)α-Hydroxylation2-hydroxytetrahydropyran (2-OH-THP)α-hydroxyNPIPRat Esophageal and Nasal Microsomes acs.orgnih.gov

Enzyme kinetic studies are performed to determine the affinity of an enzyme for a substrate (KM) and the maximum rate of the reaction (Vmax). These parameters are crucial for comparing the metabolic efficiency of different pathways or the metabolic activity of different tissues or enzymes. For NPIP, kinetic parameters for α-hydroxylation have been determined using rat nasal, esophageal, and liver microsomes. acs.orgnih.gov

In rat esophageal microsomes, the kinetics of NPIP α-hydroxylation were found to be biphasic, suggesting the involvement of at least two different enzymes or enzyme forms with KM values of 312 ± 50 µM and 1600 ± 312 µM. nih.gov In contrast, studies with expressed rat P450 2A3 showed a much higher affinity for NPIP, with a KM of 61.6 ± 20.5 µM. nih.gov Similarly, kinetic studies with rat nasal mucosal microsomes demonstrated a preference for NPIP metabolism over its five-membered ring counterpart, NPYR. acs.org

These kinetic data highlight that the rate of metabolism is dependent on both the specific nitrosamine and the specific P450 enzymes present in a given tissue. For this compound, it would be expected that the presence of the hydroxymethyl group would alter the KM and Vmax values for its metabolism compared to NPIP, reflecting a different affinity for the active sites of CYP enzymes.

Kinetic Parameters for N-Nitrosopiperidine α-Hydroxylation in Rat Tissues
Enzyme SourceSubstrateApparent KM (µM)Apparent VmaxCatalytic Efficiency (Vmax/KM)
Rat Esophageal Microsomes (High Affinity)N-Nitrosopiperidine312 ± 50Not ReportedNot Reported
Rat Esophageal Microsomes (Low Affinity)N-Nitrosopiperidine1600 ± 312Not ReportedNot Reported
Expressed Rat P450 2A3N-Nitrosopiperidine61.6 ± 20.5Not ReportedNot Reported
Rat Liver MicrosomesN-NitrosopiperidineNot ReportedNot Reported3.80-4.61 pmol/min/mg/µM nih.gov

Identification and Characterization of Non-Human Metabolites

The identification of metabolites is central to understanding the biotransformation of a compound. For NPIP in rats, metabolism is not limited to α-hydroxylation. Studies analyzing urinary metabolites have also identified hydroxylated and ketone derivatives resulting from hydroxylation at other positions on the piperidine (B6355638) ring (β- and γ-hydroxylation). nih.gov

The major identified activation metabolite of NPIP is 5-hydroxypentanal, formed via α-hydroxylation. nih.gov Other metabolites arise from further oxidation or hydroxylation at different ring positions.

For this compound, the expected metabolites would include:

Products of α-hydroxylation at the C-6 position.

Products of oxidation of the primary alcohol on the C-2 hydroxymethyl group, potentially forming an aldehyde and then a carboxylic acid.

Products of β- and γ-hydroxylation at the C-3, C-4, and C-5 positions of the piperidine ring.

Further oxidized products, such as ketones, at these positions.

The presence of the C-2 hydroxymethyl group provides an additional site for metabolism, likely leading to a more complex profile of metabolites compared to NPIP.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental for the separation and detection of (1-nitrosopiperidin-2-yl)methanol from complex matrices, such as active pharmaceutical ingredients (APIs) and drug products. The choice between liquid and gas chromatography is typically dictated by the volatility and thermal stability of the analyte and its analogs.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile nitrosamines like this compound. In its role as a reference standard, this compound is used to develop and validate HPLC methods capable of accurately identifying and quantifying its presence. aquigenbio.comsynzeal.com

Table 1: Illustrative HPLC Parameters for Nitrosamine (B1359907) Analysis

ParameterTypical Conditions
Column Reversed-phase C18 or Phenyl-Hexyl column
Mobile Phase A gradient of water with 0.1% formic acid and methanol (B129727) or acetonitrile
Flow Rate 0.2 - 1.0 mL/min
Column Temperature 30 - 50 °C
Detector UV or Diode Array Detector (DAD)
Injection Volume 5 - 20 µL

The development process focuses on achieving adequate retention of the polar this compound molecule and resolving it from the API and other potential impurities.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility due to the hydroxyl group, GC methods can be employed for its more volatile analogs or derivatives. The compound can be used as a reference to test the specificity of a GC method intended for a broader range of nitrosamines.

For GC analysis, derivatization might be necessary to increase the volatility and thermal stability of this compound, for instance, by silylating the hydroxyl group. This would allow for its separation and detection using standard GC systems.

Mass Spectrometry for Identification and Quantification in Research

Mass spectrometry (MS), particularly when coupled with a chromatographic inlet, provides the high sensitivity and selectivity required for the trace-level detection and unambiguous identification of nitrosamine impurities. This compound is used as a critical reference material for the validation of these sophisticated MS-based methods. aquigenbio.com

LC-MS/MS is the preferred method for the quantification of trace levels of nitrosamines in pharmaceutical products. A known amount of this compound standard is used to determine the instrument's limit of detection (LOD) and limit of quantification (LOQ) and to build calibration curves for accurate measurement.

The method involves separating the compound using liquid chromatography and then detecting it with a tandem mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

Table 2: Representative LC-MS/MS Parameters for Nitrosamine Analysis

ParameterTypical Conditions
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Polarity Positive Ion Mode
Analyzer Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS)
MRM Transitions Specific precursor-to-product ion transitions would be determined by infusing the this compound standard.
Collision Gas Argon

The use of the reference standard is essential for confirming the identity of any peak suspected to be this compound by comparing retention times and mass fragmentation patterns.

For volatile nitrosamines or derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) offers excellent sensitivity. The this compound reference standard would be instrumental in validating such a method, ensuring that it can detect the target analyte without interference from the sample matrix. aquigenbio.com

A typical GC-MS method would involve a capillary GC column for separation, followed by electron ionization (EI) and mass analysis. Selected Ion Monitoring (SIM) would be used to enhance sensitivity for trace-level quantification.

Table 3: General GC-MS Parameters for Nitrosamine Screening

ParameterTypical Conditions
GC Column Low-bleed capillary column (e.g., 5% Phenyl Polysiloxane)
Injector Temperature 250 - 280 °C
Oven Program Temperature gradient from low to high (e.g., 40 °C to 300 °C)
Carrier Gas Helium or Hydrogen
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole
Acquisition Mode Selected Ion Monitoring (SIM)

Spectroscopic Characterization in Academic Research

While detailed spectroscopic data for this compound is not widely published in academic literature, suppliers of the reference standard provide comprehensive characterization data. synzeal.comsynzeal.comaquigenbio.com This data is crucial for confirming the identity and structure of the compound. The spectroscopic characterization would typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would be used to elucidate the chemical structure, confirming the presence of the piperidine (B6355638) ring, the nitrosamine group, and the methanol moiety. The specific chemical shifts and coupling constants would provide definitive structural information.

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands for the functional groups present, such as the O-H stretch of the alcohol, C-H stretches of the aliphatic ring, and the N-N=O stretch of the nitrosamine group.

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern would further support the proposed structure.

This characterization data, provided with the reference standard, is fundamental for its use in the development and validation of the analytical methods described above.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework, connectivity of atoms, and the chemical environment of the nuclei.

In the analysis of this compound, ¹H NMR spectroscopy would be utilized to identify the number of different types of protons and their neighboring environments. The chemical shifts of the protons on the piperidine ring and the methanol substituent would provide key insights. For instance, the protons on the carbon adjacent to the nitroso group and the hydroxymethyl group would exhibit characteristic shifts. Spin-spin coupling patterns would further help in assigning the relative positions of the protons on the six-membered ring.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached functional groups. The presence of the N-nitroso group and the hydroxymethyl group would cause a downfield shift for the adjacent carbon atoms.

While specific, publicly available spectral data for this compound is limited, the expected chemical shifts can be predicted based on the analysis of similar structures. A comprehensive analysis would involve two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish the connectivity between protons and carbons, leading to a definitive structural assignment.

Table 1: Predicted NMR Data for this compound

Technique Expected Chemical Shift Ranges (ppm) Key Structural Information Provided
¹H NMRProtons on piperidine ring: 1.5 - 4.5 ppm; CH₂OH protons: 3.5 - 4.0 ppm; OH proton: variableNumber of distinct proton environments, spin-spin coupling patterns revealing proton connectivity.
¹³C NMRCarbons on piperidine ring: 20 - 70 ppm; CH₂OH carbon: 60 - 70 ppmNumber of non-equivalent carbons, information on the carbon skeleton and functional group proximity.

Note: The exact chemical shifts are dependent on the solvent used and the specific conformation of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for the identification of functional groups within a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, providing a "fingerprint" of the molecule. For this compound, key absorption bands would be expected for the O-H stretch of the alcohol group, the C-H stretches of the piperidine ring, the N-N=O stretch of the nitroso group, and the C-O stretch of the alcohol.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
O-H (alcohol)3200 - 3600 (broad)
C-H (alkane)2850 - 3000
N-N=O (nitroso)1430 - 1480
C-O (alcohol)1000 - 1260

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The N-nitroso group in this compound contains non-bonding electrons and a π-system, which gives rise to characteristic electronic transitions. Typically, N-nitrosamines exhibit a weak absorption band around 330-370 nm corresponding to an n→π* transition and a stronger absorption band around 230-240 nm corresponding to a π→π* transition. These absorptions are crucial for the quantitative analysis of this compound in various matrices.

Emerging Analytical Techniques and Sensing Platforms (e.g., Molecularly Imprinted Polymers)

The detection of trace levels of nitrosamine impurities like this compound necessitates highly sensitive and selective analytical methods. Emerging techniques, particularly those based on molecularly imprinted polymers (MIPs), are showing great promise in this area.

Molecularly Imprinted Polymers (MIPs)

MIPs are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functionality to a target molecule (the template). chemwhat.com The process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. chemwhat.com Subsequent removal of the template leaves behind specific cavities that can selectively rebind the target analyte from a complex sample matrix. chemwhat.com

For the analysis of this compound, a MIP could be synthesized using this compound or a close structural analog as the template. chemwhat.com The resulting polymer would possess high selectivity for this compound, enabling its efficient extraction and pre-concentration from pharmaceutical samples. This selective extraction is particularly valuable as it reduces matrix effects and improves the limits of detection of subsequent analytical techniques like liquid chromatography-mass spectrometry (LC-MS). aquigenbio.com

The application of MIPs as sorbents in solid-phase extraction (SPE), known as MISPE, has been successfully demonstrated for the analysis of various analytes in complex matrices, including biological fluids and environmental samples. o2hdiscovery.co The development of MIP-based sensors, where the rebinding event is transduced into a measurable signal (e.g., optical or electrochemical), represents another exciting frontier for the rapid and on-site detection of nitrosamine impurities. These sensors could offer a cost-effective and user-friendly alternative to traditional chromatographic methods for routine screening purposes.

Theoretical and Computational Chemistry Studies

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational landscape and dynamic behavior of a molecule.

For (1-nitrosopiperidin-2-yl)methanol, MD simulations would be essential to explore the flexibility of the piperidine (B6355638) ring and the rotational freedom of the nitroso and hydroxymethyl groups. This would reveal the accessible conformations of the molecule in different environments, such as in a vacuum or in a solvent, and the energetic barriers between them. Conformational analysis is critical as the biological activity of a molecule is often dependent on its three-dimensional shape. Studies on the stereodynamics of N-nitrosopiperidines have highlighted the importance of understanding their conformational behavior.

Elucidation of Structure and Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity. Computational methods provide several descriptors for these properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. The distribution of these orbitals would indicate the probable sites for electrophilic and nucleophilic attack. The charge distribution, often calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would provide further insight into the polarity of the molecule and its constituent atoms.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as intermolecular interactions. The MEP map shows regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, an MEP map would highlight the electron-rich regions, such as the oxygen atoms of the nitroso and hydroxyl groups, and any electron-deficient regions. This would be particularly useful for understanding how the molecule might interact with biological macromolecules, such as enzymes or DNA. Theoretical studies on other organic molecules have demonstrated the utility of MEP maps in predicting chemical reactivity.

Energetics of Rotamer Interconversion

The conformational landscape of this compound is primarily defined by the energetic barriers to rotation around key single bonds and the interconversion of the piperidine ring. Theoretical and computational chemistry studies, while not extensively reported for this specific molecule, provide a framework for understanding the energetics of its rotamer interconversion by examining related structural motifs.

The primary rotational barriers in this compound are associated with:

Rotation around the N-N bond of the nitroso group.

Rotation of the C2-hydroxymethyl group.

The chair-to-chair or chair-to-twist-boat interconversion of the piperidine ring.

The N-N bond in N-nitrosamines possesses a significant partial double bond character due to resonance between the nitrogen lone pair and the π-system of the nitroso group. This imparts planarity to the Cα-N-N=O moiety and results in a substantial rotational barrier. nih.govcdnsciencepub.com For acyclic dialkylnitrosamines, this barrier is approximately 23 kcal/mol. nih.gov This high barrier leads to the existence of stable E and Z isomers relative to the N-N bond.

The piperidine ring itself is conformationally flexible, with the chair form being the most stable for the parent amine. The energy barrier for the chair-to-chair inversion in piperidine is calculated to be around 19.65 kJ/mol (approximately 4.7 kcal/mol). nih.gov However, the introduction of an N-nitroso group can significantly alter this preference. Studies on N-nitroso derivatives of substituted piperidines have indicated a preference for a twist-boat conformation to alleviate steric strain and optimize electronic interactions. researchgate.net

Furthermore, the hydroxymethyl substituent at the C2 position introduces another layer of complexity. The rotation of this group is subject to steric interactions with the piperidine ring and the nitroso group. Additionally, the hydroxyl group can act as a hydrogen bond donor, potentially forming an intramolecular hydrogen bond with the oxygen atom of the nitroso group. nih.gov Such an interaction would stabilize specific rotamers, thereby increasing the energy barrier for interconversion.

Computational methods such as Density Functional Theory (DFT) and ab initio calculations are pivotal in elucidating the relative energies of different conformers and the transition states that connect them. mdpi.comnih.gov By mapping the potential energy surface as a function of dihedral angles, the minimum energy conformations and the energy barriers for their interconversion can be determined.

A hypothetical energy profile for the interconversion of different rotamers of this compound would consider the interplay of these factors. The global minimum conformation would likely be one that minimizes steric clashes while maximizing stabilizing interactions like intramolecular hydrogen bonding.

Below is an illustrative data table showcasing the type of information that would be generated from a detailed computational study on the energetics of rotamer interconversion for this compound. Please note that these values are hypothetical and serve to demonstrate the concepts discussed.

Interactive Table: Hypothetical Energetic Data for this compound Rotamers

Rotamer/Transition StateDescriptionRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Conformer A Equatorial hydroxymethyl, anti N=O0.0-
Conformer B Axial hydroxymethyl, anti N=O2.5-
Conformer C Equatorial hydroxymethyl, syn N=O1.8-
TS1 (A ↔ B) Ring inversion5.25.2 (from A) / 2.7 (from B)
TS2 (A ↔ C) N-N bond rotation22.522.5 (from A) / 20.7 (from C)
Conformer D H-bonded, twist-boat-1.5-

Structure Reactivity Relationship Studies of 1 Nitrosopiperidin 2 Yl Methanol and Analogs

Influence of Substituent Effects on Chemical Reactivity and Stability

Computational studies comparing N-nitrosopiperidine (NPIP) with its hydroxylated analog, nitrosopiperidinol (B1214828), show a difference in the calculated probability of α-hydroxylation, highlighting the impact of the -OH group. nih.gov This suggests that even a single substituent can alter the electronic environment and steric accessibility of the α-carbons, thereby influencing the rate of metabolic activation. In addition to metabolic reactivity, the inherent stability of the nitrosamine (B1359907) is a factor. N-nitrosopiperidine is noted to be stable at room temperature in neutral or alkaline solutions when protected from light, but it is less stable in acidic conditions and is sensitive to UV light. researchgate.net The introduction of substituents, such as the hydroxymethyl group in (1-nitrosopiperidin-2-yl)methanol, can alter physical properties like solubility, which in turn can affect metabolic pathways. nih.gov

Table 1: Computed α-Hydroxylation Potential of N-Nitrosopiperidine and Analogs
CompoundComputed Probability of α-Hydroxylation (Pα-hydrox)Reference
N-Nitrosopiperidine0.56 nih.gov
Nitrosopiperidinol0.61 nih.gov
1-Nitroso-3-pyrrolidinol0.78 nih.gov

Stereochemical Determinants of Reaction Pathways and Outcomes

Stereochemistry plays a crucial role in the metabolism of chiral nitrosamines. The three-dimensional arrangement of atoms in a molecule dictates how it fits into the active site of a metabolizing enzyme, such as cytochrome P450. rsc.org This specific binding affinity can lead to highly stereoselective reactions, where one enantiomer is metabolized preferentially over the other, or the two enantiomers are metabolized through different pathways to yield distinct products. rsc.orgnih.gov

While specific stereochemical studies on this compound are not widely available, research on analogous chiral nitrosamines provides significant insight. The metabolism of the tobacco-specific nitrosamine metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL), serves as a key example. NNAL exists as two enantiomers, (S)-NNAL and (R)-NNAL. Studies have shown that (S)-NNAL is more carcinogenic in mice than its (R) counterpart. nih.gov This difference in biological activity is linked to stereoselective metabolism. For instance, specific UDP-glucuronosyltransferase (UGT) enzymes, which are involved in detoxification, show a preference for one enantiomer over the other; UGT2B7 preferentially glucuronidates (S)-NNAL, while UGT2B17 preferentially targets (R)-NNAL. nih.gov

Similarly, the metabolism of N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) can produce chiral metabolites. nih.gov The metabolism of NNK in rats produces mainly (S)-hydroxy acid, whereas the metabolism of a related compound, keto acid, yields predominantly (R)-hydroxy acid. nih.gov This demonstrates that the enzymatic machinery can distinguish between stereoisomers or prochiral centers, leading to different metabolic outcomes. For a chiral compound like this compound, which has a stereocenter at the 2-position of the piperidine (B6355638) ring, it is highly probable that its enantiomers would be metabolized at different rates or via different pathways, influencing their biological activity and ultimate fate. The orientation of the hydroxymethyl group could sterically hinder or facilitate the approach of CYP enzymes to one of the α-carbons (C2 or C6), leading to a stereochemically determined reaction pathway.

Correlation of Molecular Structure with Observed Biochemical Transformation Rates (In Vitro)

In vitro studies using microsomal preparations are invaluable for correlating molecular structure with rates of metabolic transformation. The kinetics of α-hydroxylation, the key activation step for nitrosamines, can be quantified by determining the Michaelis-Menten parameters: the Michaelis constant (KM) and the maximum velocity (Vmax). oup.com A lower KM value indicates a higher affinity of the enzyme for the substrate, while Vmax represents the maximum rate of the reaction.

Comparative metabolic studies of the structurally homologous cyclic nitrosamines N-nitrosopiperidine (NPIP), a six-membered ring, and N-nitrosopyrrolidine (NPYR), a five-membered ring, reveal significant differences in their biochemical transformation rates. oup.com Studies using rat liver and esophageal microsomes have demonstrated that both the tissue type and the nitrosamine structure influence the kinetic parameters of α-hydroxylation. oup.com

In rat liver microsomes, the Vmax for NPIP α-hydroxylation is substantially higher than that for NPYR, although their KM values are comparable. oup.com This suggests that once bound, NPIP is turned over more rapidly by the liver enzymes. In esophageal microsomes, the difference is even more pronounced, with NPIP showing a much higher affinity (lower KM) and a dramatically higher turnover rate (Vmax) compared to NPYR. oup.com These kinetic data directly correlate the subtle change in ring size between NPIP and NPYR with significant differences in their metabolic activation rates in a specific tissue. This principle underscores that the specific structure of this compound, with its six-membered ring and C2-hydroxymethyl substituent, will have its own unique set of kinetic parameters for metabolic transformation.

Table 2: Kinetic Parameters for the In Vitro α-Hydroxylation of N-Nitrosopiperidine (NPIP) and N-Nitrosopyrrolidine (NPYR) by Rat Microsomes
NitrosamineMicrosomal SourceKM (µM)Vmax (pmol/min/mg protein)Reference
N-Nitrosopiperidine (NPIP)Liver85 ± 141010 ± 60 oup.com
Esophagus15 ± 4140 ± 10
N-Nitrosopyrrolidine (NPYR)Liver100 ± 20320 ± 20 oup.com
Esophagus40 ± 1014 ± 1

Chemical Analogs and Derivatives of 1 Nitrosopiperidin 2 Yl Methanol in Research

Synthesis and Characterization of Substituted N-Nitrosopiperidines

The synthesis of substituted N-nitrosopiperidines typically involves a two-step process: the synthesis of a substituted piperidine (B6355638) ring followed by N-nitrosation. A variety of synthetic methods exist for creating functionalized piperidine cores, which can then be converted to their corresponding N-nitroso derivatives. For example, N-substituted spiropiperidines have been synthesized as part of structure-activity relationship studies for receptor ligands. nih.gov

The final step is the introduction of the nitroso group (–N=O) onto the secondary amine of the piperidine ring. This is generally achieved by treating the piperidine precursor with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions.

Characterization of these synthesized compounds is performed using various analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a key tool for elucidating the stereodynamics and conformational properties of N-nitrosopiperidines and their derivatives. acs.org In addition to spectroscopic methods, computational approaches like Density Functional Theory (DFT) are employed to study the structural and electronic properties of these molecules. acs.org

Below is a table of representative substituted N-nitrosopiperidines and their parent amines.

Compound NameParent AmineCAS NumberMolecular Formula
N-NitrosopiperidinePiperidine100-75-4C₅H₁₀N₂O
(1-Nitrosopiperidin-2-yl)methanol(Piperidin-2-yl)methanol64605-07-8C₆H₁₂N₂O₂
Dinitroso-2,6-dimethylpiperazine2,6-Dimethylpiperazine55399-93-4C₆H₁₂N₄O₂
N-Nitroso-2,6-dimethylmorpholine2,6-Dimethylmorpholine1456-28-6C₆H₁₂N₂O₂

This table is generated based on data from sources nih.govnih.gov and general chemical knowledge.

Comparative Chemical Reactivity Studies of Analogs

The reactivity of N-nitrosopiperidine analogs is a central focus of research, particularly concerning their reactions under various conditions. The nitroso group dictates much of their chemical behavior.

Reactions with Electrophiles and Nucleophiles: N-nitrosamines can react through the oxygen atom with electrophiles to generate O-substituted hydroxydiazenium salts. acs.orgnih.gov For instance, alkylating agents react with the nitrosamine (B1359907) oxygen to form alkoxydiazenium salts. acs.orgnih.gov Conversely, the nitroso-nitrogen is weakly electrophilic and can be attacked by strong nucleophiles like organolithium or Grignard reagents. nih.gov This reaction typically leads to the formation of unstable oxyhydrazine intermediates that can subsequently form hydrazones or azomethine imines. nih.gov

Photochemical Reactivity: The photochemical reactions of N-nitrosamines have been extensively studied. acs.org Under acidic conditions, photolysis can generate aminium radicals, which are highly reactive intermediates. acs.orgnih.gov Recent computational studies on N-nitrosopiperidine have revealed that the photoreactive species and subsequent reaction pathway are highly dependent on the solvent environment. acs.org

In protic solvents like water, protonation occurs at the oxygen atom of the nitroso group. acs.org

In aprotic solvents like acetone, protonation occurs at the nitrogen atom of the piperidine ring. acs.org

This difference in protonation site is critical; only the N-protonated species absorbs in the visible light range and directly dissociates to produce an aminium radical cation and nitric oxide upon photoexcitation. acs.org The photoreaction for all species, regardless of the protonation site, proceeds from a singlet excited state. acs.org

The following table summarizes key reactivity patterns of N-nitrosopiperidine analogs.

Reactant TypeReaction SiteProductsReference
Electrophiles (e.g., alkylating agents)Nitrosamine OxygenO-substituted hydroxydiazenium salts acs.orgnih.gov
Nucleophiles (e.g., Grignard reagents)Nitrosamine NitrogenHydrazones, Azomethine imines nih.gov
UV Light (in acid)N-N bondAminium radicals, Nitric oxide acs.orgacs.orgnih.gov

This table is generated based on data from sources acs.orgacs.orgnih.gov.

Deuterated and Isotope-Labeled Analogs for Mechanistic Investigations

Deuterium (B1214612) and other isotope-labeled analogs are powerful tools for investigating reaction mechanisms, particularly the metabolic activation pathways of N-nitrosamines. nih.gov The substitution of a hydrogen atom with a deuterium atom can significantly alter the rate of a chemical reaction if the cleavage of that C-H bond is part of the rate-determining step. This phenomenon, known as the kinetic isotope effect, provides strong evidence for specific metabolic processes.

Studies have shown that labeling the alpha-positions (the carbon atoms adjacent to the nitrosated nitrogen) of various nitrosamines, including nitrosodimethylamine and nitrosomorpholine, with deuterium reduces their carcinogenic potency. nih.gov This finding indicates that the cleavage of an alpha-C-H bond, which leads to the formation of an unstable alpha-hydroxy nitrosamine, is a rate-limiting step in the carcinogenesis initiated by these compounds. nih.govebi.ac.uk

However, the effect is not universal. For some molecules, such as nitrosomethylcyclohexylamine (B1260046) and dinitroso-2,6-dimethylpiperazine, no detectable isotope effect on carcinogenic potency was observed under the experimental conditions. nih.gov This suggests that either the C-H bond cleavage is not rate-limiting for these specific compounds or the experimental setup lacked the sensitivity to detect the effect. nih.gov In more complex analogs like nitrosomethylethylamine, deuteration at different positions can either increase or decrease carcinogenic potency, highlighting the competitive nature of metabolic oxidation at different sites within the molecule. nih.gov The use of deuterated N-nitrosopiperidine has also been documented in animal studies to track its reaction with biological macromolecules like DNA and RNA. nih.gov

The table below illustrates the observed effects of deuterium labeling on the carcinogenicity of several N-nitroso compounds.

CompoundPosition of Deuterium LabelingEffect on Carcinogenic PotencyImplication
Nitrosodimethylamineα-CarbonReducedα-C-H bond cleavage is rate-limiting
Nitrosomorpholineα-CarbonReducedα-C-H bond cleavage is rate-limiting
Dinitroso-2,6-dimethylpiperazineNot specifiedNo detectable effectα-C-H bond cleavage may not be rate-limiting
NitrosomethylethylamineMethyl group or Ethyl α-carbonDecreased or IncreasedCompetition between different oxidation sites

This table is generated based on data from source nih.gov.

Future Directions and Interdisciplinary Research Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will increasingly focus on developing novel and sustainable synthetic methodologies, not for the production of (1-nitrosopiperidin-2-yl)methanol itself, but for the synthesis of piperidine-containing APIs in a way that prevents its formation. The formation of N-nitrosamines often results from the presence of residual secondary amines and nitrosating agents during the manufacturing process. news-medical.netnih.gov

Key areas of investigation will include:

Process Optimization: Designing synthetic pathways that eliminate or minimize the use of reagents and conditions known to favor nitrosation, such as acidic environments and the presence of nitrites. researchgate.net

Green Chemistry Principles: Implementing principles of green chemistry to reduce the generation of hazardous byproducts. This involves exploring alternative solvents, catalysts, and reaction conditions that are less conducive to nitrosamine (B1359907) formation.

Purification Technologies: Innovating downstream processing and purification techniques that can effectively and selectively remove any trace levels of N-nitrosamines that may form, ensuring the final API is free from such impurities. researchgate.net Kinetic models may be employed to better assess the risk of formation and the efficacy of purification steps in specific manufacturing processes. researchgate.net

Elucidation of Complex Biochemical Pathways and Enzyme Interactions

A critical area for future research is the detailed elucidation of the metabolic pathways of this compound. The carcinogenicity of many N-nitrosamines is linked to their metabolic activation by cytochrome P450 (CYP) enzymes. acs.org The general mechanism involves an initial enzymatic α-hydroxylation, which for cyclic nitrosamines can lead to ring-opening. nih.govacs.org

Future studies will aim to:

Identify Specific Enzymes: Pinpoint the specific CYP isozymes responsible for the metabolism of this compound.

Characterize Metabolic Products: Identify and characterize the full spectrum of metabolites formed after enzymatic interaction to understand the complete deactivation and activation pathways.

Determine Kinetic Parameters: Quantify the kinetics of the enzyme-substrate interactions, which is crucial for understanding the rate of metabolic activation. For non-symmetrical molecules, research indicates that α-hydroxylation tends to occur at the less sterically hindered α-carbon, a hypothesis that can be specifically tested for this compound. nih.gov

Advancement in High-Throughput and Miniaturized Analytical Techniques

The need to detect trace levels of nitrosamine impurities in complex matrices like drug products has driven significant innovation in analytical chemistry. nih.gov Future advancements will focus on enhancing the speed, sensitivity, and efficiency of these detection methods.

High-Throughput Screening: Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is emerging as a powerful tool for high-throughput screening of volatile nitrosamines. news-medical.net It offers considerable advantages by simplifying sample preparation—often eliminating the need for derivatization of polar nitrosamines—and accelerating analysis times compared to traditional chromatographic methods. news-medical.net

Advanced Mass Spectrometry: Liquid chromatography-high resolution mass spectrometry (LC-HRMS) has become a cornerstone for the reliable detection and quantification of nitrosamine impurities, with the ability to reach limits of quantitation as low as 0.005 ppm. fda.gov Techniques like the Orbitrap mass spectrometer provide high-resolution accurate mass data, which is critical for eliminating false-positive results, for instance, by distinguishing between N-nitrosodimethylamine (NDMA) and co-eluting compounds with similar masses like N,N-Dimethylformamide (DMF). fda.govthermofisher.cn

Miniaturization: A growing trend is the development of miniaturized analytical systems, such as lab-on-a-chip devices. csic.es These systems integrate multiple analytical steps into a single, small-format device, reducing reagent consumption and waste. csic.es For nitrosamine analysis, miniaturized apparatuses for chemical denitrosation coupled with chemiluminescence detection have shown promise, offering lower detection limits and faster analysis times. kvasnyprumysl.eu

Analytical TechniquePrimary ApplicationKey AdvantagesReported Use Case for Nitrosamines
SIFT-MSHigh-Throughput ScreeningRapid analysis, minimal sample preparation, no derivatization needed. news-medical.netQuantitative screening of volatile nitrosamines in drug products. news-medical.net
LC-HRMSQuantification & ConfirmationHigh sensitivity and selectivity, accurate mass measurement, retrospective analysis. fda.govDetecting and quantifying up to eight different nitrosamines in various drug products. fda.gov
GC-MS/MSRoutine AnalysisRobust and widely available for targeted analysis. nih.govIncluded in regulatory methods for the analysis of seven key N-nitrosamine impurities. nih.gov
Miniaturized Denitrosation ApparatusTotal N-Nitroso CompoundsReduced analysis time, lower detection limits, decreased sample/reagent volume. kvasnyprumysl.euDetermination of Apparent Total N-Nitroso Compounds in liquid matrices. kvasnyprumysl.eu

Integration of Advanced Computational Modeling with Experimental Data

Computational chemistry is becoming an indispensable tool for assessing the risks associated with N-nitrosamines. Quantum chemical calculations, such as Density Functional Theory (DFT), are used to model the activation and deactivation pathways of these compounds. nih.govacs.org

Future interdisciplinary research will focus on:

Predictive Modeling: Enhancing computational protocols to accurately predict the reaction profiles and relative stability of intermediates for specific nitrosamines like this compound. nih.gov

Mechanism Elucidation: Using quantum chemical computations to explore potential nitrosamine formation mechanisms, such as those catalyzed by carbonyl compounds under various pH conditions. acs.org

Integrated Risk Assessment: Combining computational predictions of metabolic activation with experimental data from high-throughput analytical screening and biochemical assays. This integrated approach will create more robust and predictive models for risk assessment, moving beyond simple animal carcinogenicity data to a mechanism-based understanding of potency. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-nitrosopiperidin-2-yl)methanol, and how is its structural integrity confirmed?

  • Methodological Answer : The compound is typically synthesized via nitrosation of piperidin-2-ylmethanol derivatives using sodium nitrite under acidic conditions. Post-synthesis, structural confirmation involves:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., distinguishing nitroso group signals at ~650-750 cm⁻¹ in IR).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.
  • Chromatography : HPLC or GC-MS to assess purity (>95%) and rule out byproducts .

Q. What are the critical stability parameters for storing this compound?

  • Methodological Answer : Stability is influenced by:

  • Light Sensitivity : Store in amber vials at -20°C to prevent nitroso group degradation.
  • Moisture Control : Use desiccants in sealed containers to avoid hydrolysis.
  • Solvent Compatibility : Dissolve in anhydrous methanol or DMSO for long-term storage; avoid aqueous buffers unless stabilized .

Q. How can researchers optimize reaction yields during synthesis?

  • Methodological Answer : Key strategies include:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance nitrosation efficiency.
  • Temperature Control : Maintain 0-5°C during nitrosation to minimize side reactions.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. How do computational methods aid in predicting the reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., nitroso group’s electrophilicity).
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and stability.
  • InChI-Based Modeling : Use PubChem-derived InChI strings (e.g., InChI=1S/C6H12N2O2/...) to model stereoelectronic effects .

Q. What experimental approaches resolve contradictions in reported reactivity data (e.g., conflicting nitrosation rates)?

  • Methodological Answer :

  • Controlled Replication : Standardize reaction conditions (solvent, temperature, reagent ratios) across labs.
  • Isotopic Labeling : Use ¹⁵N-labeled sodium nitrite to trace nitroso group incorporation via MS/MS.
  • Cross-Validation : Compare results with alternative techniques (e.g., UV-Vis kinetics vs. NMR monitoring) .

Q. How does the compound’s stereochemistry influence its biological or catalytic activity?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral columns (e.g., Chiralpak AD-H) to separate enantiomers.
  • Circular Dichroism (CD) : Correlate optical activity with bioactivity in enzyme inhibition assays.
  • X-ray Crystallography : Resolve crystal structures to link stereochemistry to binding affinities .

Q. What are the challenges in detecting trace impurities, and how are they addressed?

  • Methodological Answer :

  • Limit of Detection (LOD) : Employ LC-MS/MS with MRM mode for sub-ppm impurity detection.
  • Derivatization : Use p-nitrobenzyl bromide to tag impurities for enhanced UV/fluorescence sensitivity.
  • Reference Standards : Cross-check against certified analogs (e.g., N-nitrosopiperidine derivatives) .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 146.18 g/mol (C₆H₁₀N₂O₂)
Optimal Storage Temp -20°C (dark, anhydrous)
NMR Shifts (¹H) δ 3.8 (methanol -OH), δ 4.2 (piperidinyl)
MS Fragmentation m/z 146 [M]⁺, m/z 117 [M-NO]⁺

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.